N-cyclopentyl-N-methyl-4-(3-nitrophenyl)-1H-imidazole-1-carboxamide N-cyclopentyl-N-methyl-4-(3-nitrophenyl)-1H-imidazole-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18612410
InChI: InChI=1S/C16H18N4O3/c1-18(13-6-2-3-7-13)16(21)19-10-15(17-11-19)12-5-4-8-14(9-12)20(22)23/h4-5,8-11,13H,2-3,6-7H2,1H3
SMILES:
Molecular Formula: C16H18N4O3
Molecular Weight: 314.34 g/mol

N-cyclopentyl-N-methyl-4-(3-nitrophenyl)-1H-imidazole-1-carboxamide

CAS No.:

Cat. No.: VC18612410

Molecular Formula: C16H18N4O3

Molecular Weight: 314.34 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopentyl-N-methyl-4-(3-nitrophenyl)-1H-imidazole-1-carboxamide -

Specification

Molecular Formula C16H18N4O3
Molecular Weight 314.34 g/mol
IUPAC Name N-cyclopentyl-N-methyl-4-(3-nitrophenyl)imidazole-1-carboxamide
Standard InChI InChI=1S/C16H18N4O3/c1-18(13-6-2-3-7-13)16(21)19-10-15(17-11-19)12-5-4-8-14(9-12)20(22)23/h4-5,8-11,13H,2-3,6-7H2,1H3
Standard InChI Key OIPQMWUMUMFFKB-UHFFFAOYSA-N
Canonical SMILES CN(C1CCCC1)C(=O)N2C=C(N=C2)C3=CC(=CC=C3)[N+](=O)[O-]

Introduction

N-cyclopentyl-N-methyl-4-(3-nitrophenyl)-1H-imidazole-1-carboxamide is a synthetic compound belonging to the class of imidazole derivatives. It features a unique structure that includes a cyclopentyl group, a methyl group, and a nitrophenyl moiety, contributing to its potential biological activities. The imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, is known for its presence in many biologically active molecules.

Molecular Formula and Weight

  • Molecular Formula: C16H18N4O3

  • Molecular Weight: 314.34 g/mol

Structural Components

  • The compound includes a cyclopentyl group, a methyl group, and a nitrophenyl moiety attached to an imidazole ring.

  • The presence of the carboxamide functional group classifies it as an amide.

Synthesis

The synthesis of N-cyclopentyl-N-methyl-4-(3-nitrophenyl)-1H-imidazole-1-carboxamide typically involves several key steps, which may vary based on the availability of starting materials and desired purity levels. Techniques such as microwave-assisted synthesis or solvent-free reactions are explored for efficiency.

Interaction with Cannabinoid Receptors

N-cyclopentyl-N-methyl-4-(3-nitrophenyl)-1H-imidazole-1-carboxamide has been studied for its interactions with cannabinoid receptors, particularly the CB2 receptor. This interaction is crucial for its potential therapeutic applications, as the CB2 receptor is implicated in various physiological processes.

Potential Therapeutic Uses

The compound's specific binding affinity and efficacy at cannabinoid receptors make it a candidate for therapeutic applications. Its potential uses are primarily in research settings and pharmaceutical formulations.

Chemical Reactions and Stability

N-cyclopentyl-N-methyl-4-(3-nitrophenyl)-1H-imidazole-1-carboxamide can participate in various chemical reactions, which are essential for understanding its stability and potential transformations during storage or application.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightKey Features
N-cyclopentyl-N-methyl-4-(3-nitrophenyl)-1H-imidazole-1-carboxamideC16H18N4O3314.34 g/molCyclopentyl, methyl, nitrophenyl groups
N-cyclohexyl-N-methyl-4-(pyridin-3-yl)-1H-imidazole-1-carboxamideC16H20N4O284.36 g/molCyclohexyl, methyl, pyridin-3-yl groups
N-cyclopentyl-N-methyl-4-(3-ureidophenyl)-1H-imidazole-1-carboxamideC17H21N5O327.386 g/molCyclopentyl, methyl, ureidophenyl groups

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